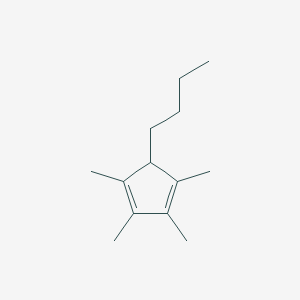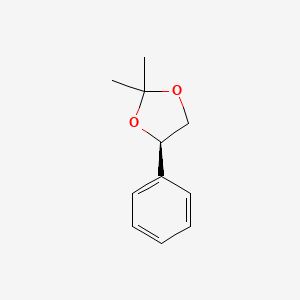
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane is an organic compound with the molecular formula C11H14O2. It belongs to the class of dioxolanes, which are cyclic acetals formed from carbonyl compounds and diols. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes often use molecular sieves or orthoesters to effectively remove water and drive the reaction to completion. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO4 and MCPBA.
Reduction: Reduction can be achieved using reagents such as LiAlH4 and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or MCPBA in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium reagents (RLi) or Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes.
Applications De Recherche Scientifique
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. Its molecular targets include carbonyl compounds, where it acts as a protecting group, preventing unwanted side reactions. The pathways involved include acetalization and deprotection under acidic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Another cyclic acetal with similar stability but different reactivity.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, used as a solvent and in polymer production.
Uniqueness
2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane is unique due to its specific structural configuration, which provides enhanced stability and selectivity in chemical reactions. Its ability to form stable cyclic structures makes it a valuable compound in protecting carbonyl groups during synthesis .
Propriétés
Numéro CAS |
147441-61-0 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(4R)-2,2-dimethyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-11(2)12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1 |
Clé InChI |
SFDXYHMRHIVYET-JTQLQIEISA-N |
SMILES isomérique |
CC1(OC[C@H](O1)C2=CC=CC=C2)C |
SMILES canonique |
CC1(OCC(O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


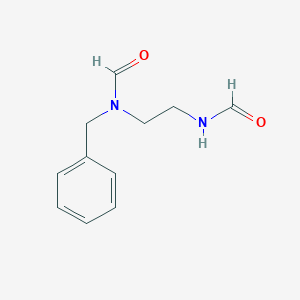


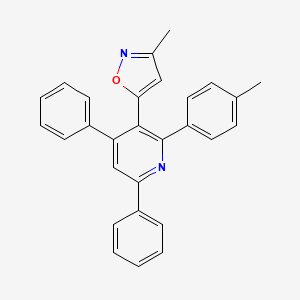
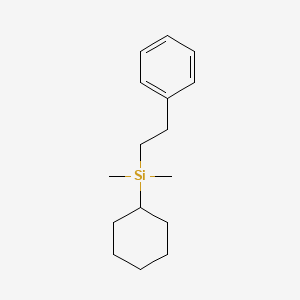
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
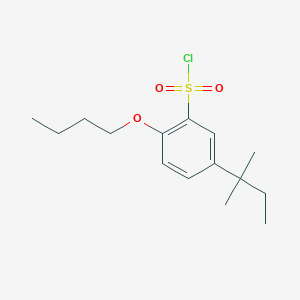
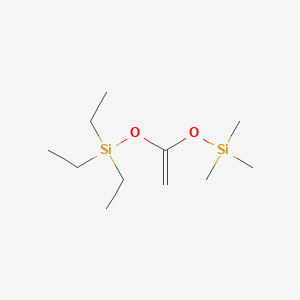
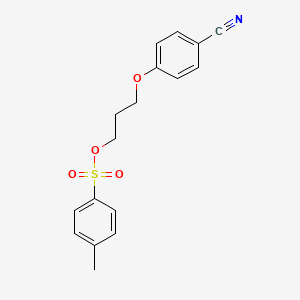
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
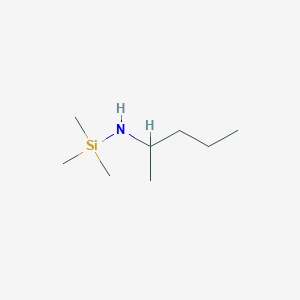

![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)
